![molecular formula C23H18FN7O2S B2873071 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide CAS No. 1020489-01-3](/img/structure/B2873071.png)
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C23H18FN7O2S and its molecular weight is 475.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the RyR, potentially acting as an activator . This interaction results in changes to the receptor’s function, which can lead to the death of the insect .
Biochemical Pathways
The compound’s interaction with the RyR affects the calcium signaling pathway in insects . This pathway is crucial for various cellular processes, including muscle contraction and neurotransmitter release . Disruption of this pathway can lead to paralysis and death in insects .
Pharmacokinetics
Similar compounds have shown moderate to high activities at various concentrations , suggesting that this compound may also have good bioavailability.
Result of Action
The compound’s action on the RyR leads to disruption of calcium signaling in insects, resulting in paralysis and death . In tests, the compound showed 84% larvicidal activity against the diamondback moth (Plutella xylostella) at a concentration of 0.1 mg/L .
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2S/c1-13-11-19(26-21(32)16-5-3-4-6-18(16)34-2)31(29-13)23-27-20-17(22(33)28-23)12-25-30(20)15-9-7-14(24)8-10-15/h3-12H,1-2H3,(H,26,32)(H,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJRILSWCJGNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2SC)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-[(2-bromopyridin-4-yl)oxy]-2-acetamidopropanoate](/img/structure/B2872988.png)
![5-(4-chlorophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2872989.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2872992.png)


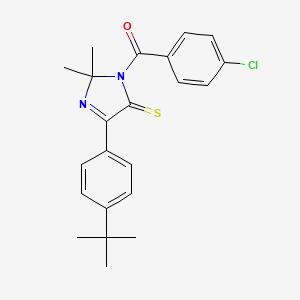
![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)
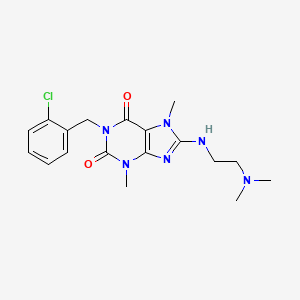
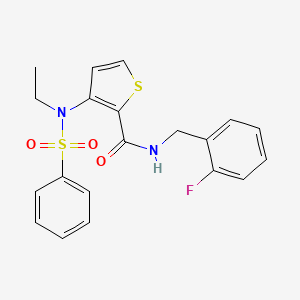
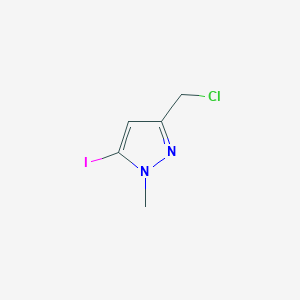
![2-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2873006.png)
![methyl 3-carbamoyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2873008.png)
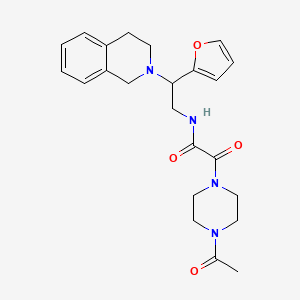
![2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide](/img/structure/B2873011.png)
